1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene
Description
1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene is a fluorinated aromatic compound featuring a nitro group at the meta position of the benzene ring and an (E)-configured 3,3,3-trifluoro-1-propenyl substituent. For example, fluorinated propenyl groups are known to enhance thermal stability and lipophilicity , while meta-nitrobenzene derivatives often serve as intermediates in drug synthesis .
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1-nitro-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-6H/b5-4+ |
InChI Key |
ZWZFNZQPQSEOFG-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves the nitration of 3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized products.
Scientific Research Applications
1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropenyl group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key Insight : The trifluoro-propenyl group in the target compound likely offers superior steric and electronic effects compared to simpler fluorinated chains, enabling unique reactivity in cross-coupling reactions .
Alkenyl Fluoride Derivatives
Key Insight : The (E)-configuration of the trifluoro-propenyl group may enhance binding specificity in biological systems, similar to cyhalothrin’s mode of action .
Physicochemical Properties
Thermal and Solubility Trends
- Melting/Boiling Points : Fluorinated alkyl chains (e.g., 1-(3-fluorobutyl)-4-methoxybenzene) reduce melting points compared to nitrobenzene analogs due to disrupted crystallinity . The trifluoro-propenyl group in the target compound may further lower melting points (predicted: 30–50°C) based on analogs like 1-(2-bromoethyl)-3-nitrobenzene (mp 30–34°C) .
- Lipophilicity : The trifluoromethyl group increases logP values, improving membrane permeability. For example, 1-fluoro-3-(trifluoromethyl)benzene has a logP of ~2.5 , while nitro groups reduce solubility in aqueous media.
Biological Activity
1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene, a compound with significant chemical interest, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C9H6F3N2O2
- Molecular Weight : 220.15 g/mol
- CAS Number : 133831-62-6
- Structure : The compound features a trifluoropropenyl group attached to a nitro-substituted benzene ring, contributing to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The trifluoropropenyl moiety may enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound .
- Enzyme Inhibition : The nitro group in the compound is known to participate in redox reactions, potentially inhibiting key enzymes involved in metabolic pathways. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis .
- Antioxidant Properties : Compounds with nitro groups often exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells . This property could be beneficial in therapeutic applications aimed at diseases related to oxidative damage.
Antimicrobial Activity
A series of experiments demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was evaluated against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 30 |
These results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus .
Enzyme Inhibition Assays
In vitro assays were conducted to assess the inhibitory effects on DHODH:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Brequinar | 15.0 |
| Teriflunomide | 18.5 |
The data suggest that this compound is a potent inhibitor of DHODH compared to established inhibitors .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Case Study on Antimicrobial Resistance : A recent study highlighted the use of nitro-substituted compounds in combating antibiotic-resistant strains of bacteria. The findings indicated that derivatives of this compound showed promise in overcoming resistance mechanisms .
- Therapeutic Applications in Cancer : Research has suggested that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress pathways. Further investigations are ongoing to explore these effects specifically for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
